![molecular formula C24H29FN6O B2608066 N-[3-[4-(2,5-dimethylphenyl)piperazin-1-yl]propyl]-5-(4-fluorophenyl)triazolidine-4-carboxamide CAS No. 2034445-23-1](/img/structure/B2608066.png)
N-[3-[4-(2,5-dimethylphenyl)piperazin-1-yl]propyl]-5-(4-fluorophenyl)triazolidine-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-[3-[4-(2,5-dimethylphenyl)piperazin-1-yl]propyl]-5-(4-fluorophenyl)triazolidine-4-carboxamide” is a complex organic compound. It contains a piperazine ring, which is a common feature in many pharmaceuticals and recreational drugs due to its ability to cross the blood-brain barrier. The compound also contains a triazolidine ring, which is less common but can be found in certain antibiotics .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple ring systems and functional groups. The piperazine ring is a saturated six-membered ring with two nitrogen atoms, while the triazolidine ring is a five-membered ring containing three nitrogen atoms .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the presence of the various functional groups. For example, the amide group could potentially undergo hydrolysis under acidic or basic conditions, while the piperazine ring might be susceptible to reactions with electrophiles .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple nitrogen atoms might make it a base, while the fluorophenyl group could increase its lipophilicity .Aplicaciones Científicas De Investigación
Metabolic Pathways and Degradation
Piperazine derivatives are involved in metabolic pathways leading to the formation of various metabolites. For instance, piperazine rings in phenothiazine drugs degrade to form specific metabolites, showcasing the metabolic transformations these compounds undergo in biological systems (Breyer, Gaertner, & Prox, 1974).
Drug Disposition and Metabolism
The disposition and metabolism of novel compounds, including those with piperazine structures, have been studied to understand their pharmacokinetics. For example, SB-649868, an orexin receptor antagonist, undergoes extensive metabolism, highlighting the complex metabolic fate of these molecules in humans (Renzulli, Nash, Wright, Thomas, Zamuner, Pellegatti, Bettica, & Boyle, 2011).
Pharmacokinetic Studies
Pharmacokinetic studies of compounds like D2624, related to anticonvulsant agents and containing dimethylphenyl groups, provide insights into the absorption, metabolism, and excretion of these drugs in rats and humans. Such studies are crucial for developing new therapeutic agents, indicating the importance of understanding the pharmacokinetic profiles of similar compounds (Martin, Bishop, Kerr, Moor, Moore, Sheffels, Rashed, Slatter, Berthon-Cedille, Lepage, Descombe, Picard, Baillie, & Levy, 1997).
Clinical Trials and Drug Safety
Clinical trials and studies on drug safety are vital aspects of research involving compounds like imidazole-4-carboxamide, 5-(3,3-dimethyl-1-triazeno), which was administered to patients with malignant melanoma. These studies help in understanding the therapeutic potential and safety profile of new drugs (Skibba, Ramirez, Beal, & Bryan, 1969).
Direcciones Futuras
Propiedades
IUPAC Name |
N-[3-[4-(2,5-dimethylphenyl)piperazin-1-yl]propyl]-5-(4-fluorophenyl)triazolidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H33FN6O/c1-17-4-5-18(2)21(16-17)31-14-12-30(13-15-31)11-3-10-26-24(32)23-22(27-29-28-23)19-6-8-20(25)9-7-19/h4-9,16,22-23,27-29H,3,10-15H2,1-2H3,(H,26,32) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAIBFQDOZRONFW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)N2CCN(CC2)CCCNC(=O)C3C(NNN3)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H33FN6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

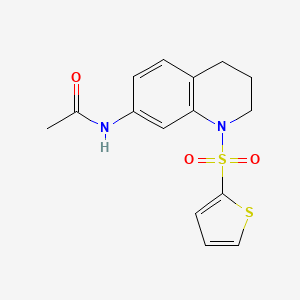
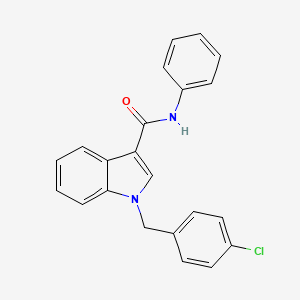
![N-[4-(6-piperidin-1-ylpyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2607990.png)
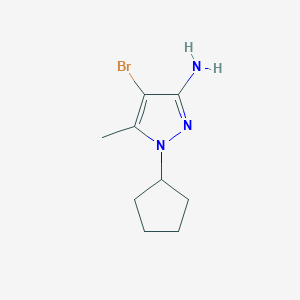


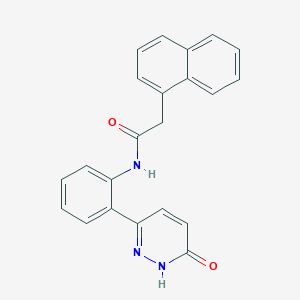
![N-cyclopentyl-1-{[(3-fluorophenyl)methyl]sulfanyl}-4-(3-methylbutyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2607996.png)
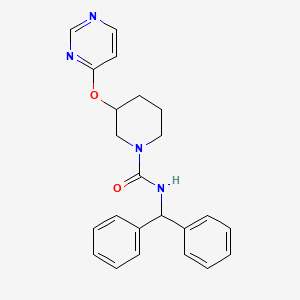

![2-[(4-methoxyphenyl)methanehydrazonoyl]-2,3-dihydro-1H-indene-1,3-dione](/img/structure/B2607999.png)

![5-[(3-Ethyl-5-methyltriazol-4-yl)methyl]-1,2,5-dithiazepane](/img/structure/B2608003.png)
![N-cyclopentyl-4-(3-methylbutyl)-2-[2-(4-methylphenyl)-2-oxoethyl]-1,5-dioxo-1,2,4,5-tetrahydro[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2608004.png)